3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine
Description
Properties
IUPAC Name |
2-nitro-4-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-6-11(2)14(12(3)7-10)9-18-13-4-5-15(17)16(8-13)19(20)21/h4-8,18H,9,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHUVZDLTOOXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC2=CC(=C(C=C2)N)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration Step
- Starting Material: Mesitylene (1,3,5-trimethylbenzene).
- Reagents: Mixed acid nitration mixture, typically a combination of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in a weight ratio ranging from approximately 75:25 to 87:13.
- Procedure:
- The nitration mixture is added dropwise to mesitylene under controlled temperature conditions (20–100 °C).
- The reaction is maintained for 30–35 minutes after addition, then warmed to 90–95 °C for an additional 30–35 minutes to complete nitration.
- The product formed is 2,4,6-trimethyl-m-dinitrobenzene.
- After reaction completion, the mixture is allowed to stand for phase separation.
- The organic layer is neutralized and washed to purify the dinitro compound.
Reduction to Diamine
- Catalyst: Nickel catalyst is commonly used for hydrogenation.
- Solvent: Alcohols such as methanol, ethanol, or similar solvents.
- Conditions:
- The dinitro compound is placed in an autoclave with the catalyst and solvent.
- The autoclave atmosphere is purged with nitrogen to remove air, then hydrogen gas is introduced.
- Hydrogenation is carried out at temperatures between 50–120 °C and pressure of 1–4 MPa.
- Stirring is maintained during the reaction for approximately 1–1.2 hours.
- Outcome: Reduction of nitro groups to amino groups yields 2,4,6-trimethyl-m-phenylenediamine with high purity (up to 99.7%) and high yield (around 94%).
Attachment of 2,4,6-Trimethylphenylmethyl Group
- This step involves the selective substitution or coupling of the benzene-1,4-diamine core with the 2,4,6-trimethylphenylmethyl moiety.
- Typical methods include nucleophilic substitution or reductive amination, where the amine group on the benzene ring reacts with an aldehyde or halide derivative of 2,4,6-trimethylbenzyl.
- Catalysts or coupling agents may be used to facilitate the formation of the N-substituted amine.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Nitration | Mesitylene + H₂SO₄/HNO₃ (75–87:13–25), 20–95 °C | 2,4,6-trimethyl-m-dinitrobenzene | Not specified | High |
| 2 | Catalytic Hydrogenation | Ni catalyst, MeOH, 50–120 °C, 1–4 MPa H₂ | 2,4,6-trimethyl-m-phenylenediamine | ~94 | ~99.7 |
| 3 | N-substitution/Coupling | Benzene-1,4-diamine derivative + 2,4,6-trimethylbenzyl halide or aldehyde, catalyst | 3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine | Variable | High |
Research Findings and Advantages
- The described nitration and hydrogenation method offers a short synthetic route with high product purity and high yield .
- The nickel catalyst used in the hydrogenation step exhibits long life cycle and maintains consistent activity , reducing costs.
- The process avoids multiple steps like bromination and debromination, simplifying the synthesis and reducing environmental impact.
- The method is scalable and suitable for industrial applications in dye and pharmaceutical intermediate production.
Notes on Analytical Characterization
- Purity is typically confirmed by chromatographic and spectroscopic methods.
- Crystallization and filtration after hydrogenation ensure removal of impurities.
- Structural confirmation can be done by NMR, IR, and mass spectrometry.
This synthesis approach, primarily derived from the patented process for 2,4,6-trimethyl-m-phenylenediamine, provides a robust foundation for preparing the target compound this compound. Adaptations for the final substitution step depend on the availability of suitable benzene-1,4-diamine precursors and coupling reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine.
Substitution: Formation of halogenated derivatives of the original
Biological Activity
3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine is an organic compound with significant biological activities attributed to its nitro and diamine functional groups. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 285.34 g/mol. It is synthesized primarily through the nitration of 1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction typically yields a product that can be purified via recrystallization or chromatography.
Biological Activity Overview
1. Antimicrobial Properties
Nitro-containing compounds are known for their antimicrobial activity. The mechanism often involves the reduction of the nitro group to generate reactive intermediates that can damage bacterial DNA. For instance, compounds like metronidazole have been shown to produce toxic radicals upon reduction that bind covalently to DNA, leading to cell death .
| Microorganism | Activity |
|---|---|
| Streptococcus mutans | Significant inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Variable activity |
2. Anticancer Activity
Nitro compounds have been studied for their potential anticancer effects. The nitro group can act as a pharmacophore that interacts with cellular targets. Research indicates that the reduction of nitro groups can lead to the formation of cytotoxic agents that induce apoptosis in cancer cells .
3. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of nitro compounds. For example, certain derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group undergoes enzymatic reduction to form amines or nitroso derivatives which are more reactive and can interact with biomolecules.
- Covalent Binding : The reactive intermediates formed from the reduction process can covalently bind to nucleophilic sites on proteins and nucleic acids, leading to functional inhibition or cellular damage.
- Electrophilic Interactions : The compound may exhibit electrophilic behavior that allows it to interact with various targets within cells, including enzymes involved in metabolic pathways.
Case Study 1: Antibacterial Effects
A study evaluated the antibacterial activity of various nitro compounds against Streptococcus mutans. The results indicated that the compound exhibited an inhibition zone diameter of 40.7 mm, demonstrating significant antibacterial properties .
Case Study 2: Anticancer Potential
Research on nitro derivatives has shown that they can induce apoptosis in cancer cell lines through oxidative stress mechanisms. In vitro studies indicated that specific concentrations led to increased levels of reactive oxygen species (ROS), promoting cell death in targeted cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Calculated based on structure.
- Electronic Effects: The nitro group (-NO₂) in the target compound and ’s analog is strongly electron-withdrawing (EWG), reducing electron density on the aromatic ring and polarizing the C-N bond. This contrasts with the methoxy group (-OCH₃) in ’s compound, which is electron-donating (EDG), increasing ring electron density . The 2,4,6-trimethylphenylmethyl group in the target compound provides steric bulk and moderate electron-donating effects via methyl groups, whereas the 4-trifluoromethylbenzyl group in introduces a potent EWG (-CF₃), enhancing electrophilicity .
Spectral and Analytical Data
Table 2: Comparative Spectral Data
- The trifluoromethylbenzyl compound () exhibits distinct aryl proton resonances at δ 7.51–7.63 ppm due to deshielding by the -CF₃ group, while the target compound’s trimethylphenyl group would show upfield-shifted methyl signals (~δ 2.2–2.5 ppm) and shielded aromatic protons .
Q & A
Basic: What are the optimal synthetic routes for 3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution or reductive amination approach. For example, coupling 3-nitro-1,4-benzenediamine with 2,4,6-trimethylbenzyl bromide under basic conditions (e.g., NaH in DMF) can yield the target compound. Reaction optimization includes temperature control (60–80°C) and stoichiometric balancing to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.7–7.6 ppm and methyl groups at δ 2.1–2.5 ppm) .
- High-Resolution Mass Spectrometry (HR-MS) : To confirm molecular ion peaks (e.g., [M+H] at m/z 352.15) .
- X-ray Crystallography : For definitive structural elucidation, especially to resolve steric effects from the 2,4,6-trimethylphenyl group .
Advanced: How can researchers resolve discrepancies between spectroscopic data and theoretical predictions?
Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or deviations in HR-MS) require:
- Replication : Repeat synthesis and analysis to rule out experimental error.
- Alternative Techniques : Use 2D NMR (COSY, HSQC) or IR spectroscopy to cross-validate functional groups.
- Computational Validation : Density Functional Theory (DFT) simulations (e.g., Gaussian software) to model expected spectra and compare with empirical data .
Advanced: What strategies can be employed to study the compound’s electrochemical behavior for potential catalytic applications?
Methodological Answer:
- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in aprotic solvents (e.g., acetonitrile) with TBAPF as the electrolyte. Scan rates (50–200 mV/s) help identify redox peaks.
- Theoretical Frameworks : Link results to Marcus theory for electron transfer kinetics or frontier molecular orbital (FMO) analysis to interpret redox potentials .
Basic: How can researchers optimize the purification of this compound to achieve >95% purity?
Methodological Answer:
- Recrystallization : Use solvent pairs like ethanol/water or toluene/hexane based on solubility profiles.
- Chromatography : Normal-phase silica gel columns with gradient elution (e.g., 5–30% ethyl acetate in hexane). Monitor fractions via TLC (R ~0.3 in 1:3 ethyl acetate/hexane) .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., DMSO or THF) to assess steric hindrance from the trimethylphenyl group.
- Reactivity Descriptors : Calculate Fukui indices or electrostatic potential maps (using software like ORCA) to identify electrophilic/nucleophilic sites .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential skin/eye irritation.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers. Refer to SDS guidelines for specific hazards .
Advanced: How to design experiments investigating the compound’s potential as a ligand in coordination chemistry?
Methodological Answer:
- Metal Complexation Studies : React with transition metals (e.g., Cu(II) or Fe(III)) in ethanol/water mixtures. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands.
- Single-Crystal X-ray Diffraction : Characterize the coordination geometry and compare with analogous ligands (e.g., pyridine derivatives) .
Advanced: What methodologies address contradictory results in catalytic efficiency studies?
Methodological Answer:
- Control Experiments : Test for catalyst leaching (e.g., hot filtration test) or poisoning (e.g., adding mercury).
- Kinetic Analysis : Use time-resolved spectroscopy or GC-MS to track intermediate species. Compare turnover frequencies (TOF) under varying conditions (pH, temperature) .
Basic: What are the key stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Keep in amber vials under inert gas (N) at −20°C to prevent oxidation.
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., nitro group reduction to amine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
